molecular formula C11H12N2 B8290679 1,2,3,4-Tetrahydrocyclopent[b]indol-3-amine

1,2,3,4-Tetrahydrocyclopent[b]indol-3-amine

Cat. No. B8290679
M. Wt: 172.23 g/mol
InChI Key: ZCRSTOXGLODCIE-UHFFFAOYSA-N
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
ON=C1CCc2c1[nH]c1ccccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][CH2:18][OH:19].[Na+:16].[Ni:21].[OH-:15].[OH2:20].[OH:1][N:2]=[C:3]1[CH2:4][CH2:5][c:6]2[c:7]1[nH:8][c:9]1[cH:10][cH:11][cH:12][cH:13][c:14]21>>[NH2:2][CH:3]1[CH2:4][CH2:5][c:6]2[c:7]1[nH:8][c:9]1[cH:10][cH:11][cH:12][cH:13][c:14]21

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Na+]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Ni]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[OH-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O
Name
ON=C1CCc2c1[nH]c1ccccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ON=C1CCc2c1[nH]c1ccccc21

Outcomes

Product
Name
Type
product
Smiles
NC1CCc2c1[nH]c1ccccc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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